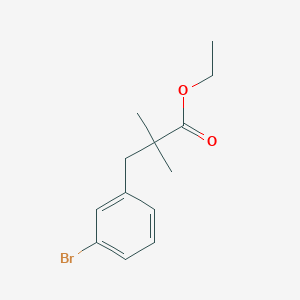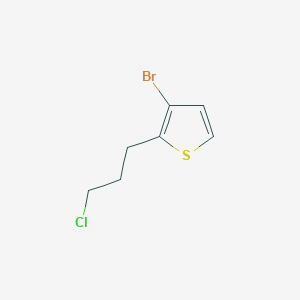
3-Bromo-2-(3-chloropropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(3-chloropropyl)thiophene is an organosulfur compound with the molecular formula C7H8BrClS. This compound is characterized by a thiophene ring substituted with a bromine atom at the third position and a chloropropyl group at the second position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the debromination of 2,3,5-tribromothiophene, which is obtained by bromination of thiophene . The reaction conditions often involve the use of bromine and a suitable solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of 3-Bromo-2-(3-chloropropyl)thiophene may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of bromine and chlorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(3-chloropropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
3-Bromo-2-(3-chloropropyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(3-chloropropyl)thiophene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. The thiophene ring’s aromaticity allows for π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene: Lacks the chloropropyl group and has different reactivity and applications.
2-Bromothiophene: Differently substituted thiophene with distinct chemical properties.
3-Chlorothiophene: Contains a chlorine atom instead of bromine, leading to variations in reactivity.
Uniqueness
3-Bromo-2-(3-chloropropyl)thiophene is unique due to the presence of both bromine and chloropropyl groups, which provide a combination of reactivity and functionalization options not found in simpler thiophene derivatives. This dual substitution allows for versatile applications in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C7H8BrClS |
|---|---|
Peso molecular |
239.56 g/mol |
Nombre IUPAC |
3-bromo-2-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8BrClS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2,4H2 |
Clave InChI |
QPROLCWSARBWLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


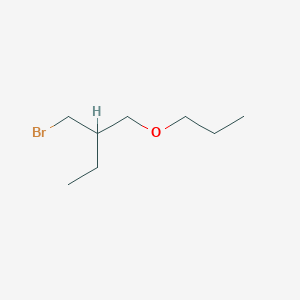
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)

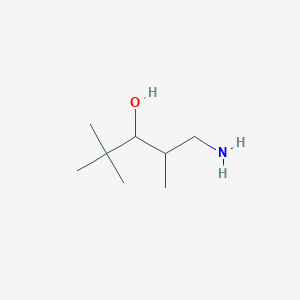

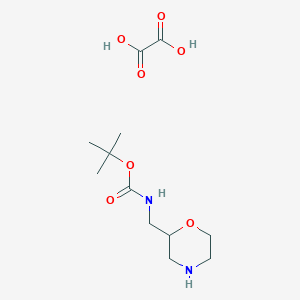


![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

